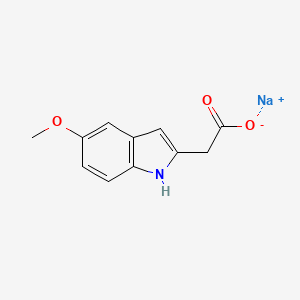

Sodium;2-(5-methoxy-1H-indol-2-yl)acetate

CAS No.: 2361644-70-2

Cat. No.: VC5402359

Molecular Formula: C11H10NNaO3

Molecular Weight: 227.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361644-70-2 |

|---|---|

| Molecular Formula | C11H10NNaO3 |

| Molecular Weight | 227.195 |

| IUPAC Name | sodium;2-(5-methoxy-1H-indol-2-yl)acetate |

| Standard InChI | InChI=1S/C11H11NO3.Na/c1-15-9-2-3-10-7(5-9)4-8(12-10)6-11(13)14;/h2-5,12H,6H2,1H3,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | PHYLSCAJCHORAT-UHFFFAOYSA-M |

| SMILES | COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features an indole core substituted with a methoxy group at the 5-position and an acetoxy group at the 2-position, neutralized by a sodium ion. Its IUPAC name, sodium;2-(5-methoxy-1H-indol-2-yl)acetate, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.195 g/mol |

| SMILES | COC1=CC2=C(C=C1)NC(=C2)CC(=O)[O-].[Na+] |

| InChIKey | PHYLSCAJCHORAT-UHFFFAOYSA-M |

The sodium salt enhances solubility in polar solvents compared to its parent acid, though exact solubility data remain unspecified .

Spectroscopic Confirmation

Structural validation via NMR, IR, and mass spectrometry confirms the indole backbone and substituents. The methoxy group () exhibits characteristic signals at 3.79 ppm in -NMR, while the acetate moiety resonates near 2.34 ppm .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via neutralization of 2-(5-methoxy-1H-indol-2-yl)acetic acid with sodium hydroxide in aqueous or alcoholic media :

Industrial-scale production employs continuous flow reactors to optimize yield and purity, though specific protocols are proprietary .

Purification and Characterization

Post-synthesis, the product is isolated via filtration or solvent extraction. Purity is assessed using HPLC (>95%), with elemental analysis validating the sodium content .

Biological and Pharmacological Applications

Antioxidant Properties

The methoxy-indole moiety scavenges free radicals, reducing oxidative stress in cellular models. Comparable compounds exhibit nitric oxide inhibition rates of 40–60% at 100 µM, suggesting potential in neurodegenerative disease research .

Industrial and Research Significance

Research Directions

Future studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume